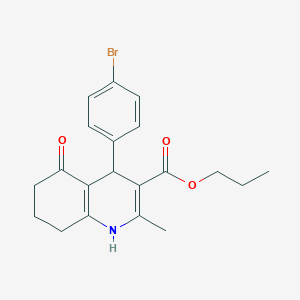

Propyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic core comprising a partially hydrogenated quinoline ring fused with a cyclohexanone moiety. The 4-bromophenyl substituent at position 4 and the propyl ester group at position 3 are critical structural features that influence its chemical reactivity, solubility, and biological interactions. This compound is synthesized via multi-component reactions (e.g., Hantzsch-type condensation), with purity typically exceeding 95% . While direct crystallographic data for this specific compound are unavailable, analogous structures (e.g., methyl or ethyl esters) exhibit puckered conformations in the hexahydroquinoline ring, as confirmed by X-ray diffraction studies .

Properties

IUPAC Name |

propyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO3/c1-3-11-25-20(24)17-12(2)22-15-5-4-6-16(23)19(15)18(17)13-7-9-14(21)10-8-13/h7-10,18,22H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSCUWMFVZHRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

Condensation Reaction: An aldehyde, a β-keto ester, and an ammonium acetate are reacted together under reflux conditions to form a dihydropyridine intermediate.

Bromination: The dihydropyridine intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Cyclization: The brominated intermediate undergoes cyclization to form the hexahydroquinoline core.

Esterification: Finally, the carboxylic acid group is esterified with propanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline derivatives.

Scientific Research Applications

Propyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the quinoline core are crucial for its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. Molecular docking studies and in vitro assays are commonly used to elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives share a common core but differ in substituents, which modulate their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Key Observations:

Substituent Effects on Bioactivity: Halogenated Aryl Groups: Bromine and iodine enhance electrophilic reactivity, making these compounds candidates for covalent binding with biological targets (e.g., enzymes or receptors) . Heterocyclic Additions: Thiophene at position 7 () introduces π-π stacking interactions, critical for anticancer activity .

Structural Flexibility: The hexahydroquinoline core adopts a boat-chair conformation, as seen in methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo derivatives . Substituted phenyl groups at position 4 induce steric effects, altering ring puckering and hydrogen-bonding networks .

Synthetic Yields and Purity :

- Propyl esters (e.g., target compound) are synthesized in >90% yield via Hantzsch reactions, comparable to ethyl analogs (92–98% yield) .

- Brominated derivatives require careful purification to avoid diastereomer formation .

Biological Performance: Bromine’s electronegativity in the target compound may confer stronger target binding than chloro or fluoro analogs, as seen in P-glycoprotein inhibitors . Methoxy-propoxyphenyl derivatives () exhibit superior antioxidant activity due to radical scavenging by the phenolic -OH group .

Biological Activity

Propyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H22BrNO3

- Molecular Weight : 404.29758 g/mol

- CAS Number : [insert CAS number here]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, similar compounds have shown significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

| Study | Compound | Activity | Mechanism |

|---|---|---|---|

| El Shehry et al. (2018) | Quinoline derivatives | Antibacterial and antifungal | Inhibition of cell wall synthesis |

| Ghodsi et al. (2016) | Triazole-Quinoline derivatives | Antimicrobial | Disruption of metabolic pathways |

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

- Case Studies :

- A study reported that certain quinoline derivatives exhibited significant cytotoxicity against multiple cancer cell lines through the induction of oxidative stress and mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the structure can lead to enhanced potency or selectivity.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution at the para position | Increased potency against specific cancer cell lines |

| Alkyl chain length variation | Altered pharmacokinetic properties |

Toxicity and Safety Profile

While many quinoline derivatives exhibit promising biological activities, their safety profiles must also be evaluated. Toxicological studies indicate that certain modifications can lead to reduced toxicity while maintaining efficacy.

Safety Studies

Research has indicated that some derivatives are well-tolerated in animal models with minimal adverse effects observed at therapeutic doses.

Q & A

Q. Critical Parameters :

- Solvent polarity (ethanol vs. acetonitrile).

- Catalyst choice (ammonium acetate vs. ionic liquids).

- Temperature control to avoid decarboxylation.

Basic: Which analytical techniques are most effective for confirming the molecular structure?

Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., chair conformation of the hexahydroquinoline ring) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (propyl CH₃), δ 5.2–5.5 ppm (C-4 aromatic proton), and δ 7.3–7.6 ppm (4-bromophenyl protons) .

- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (ester C=O) and δ 195–200 ppm (ketone C=O) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Basic: How can researchers screen this compound for biological activity?

Answer:

- Antimicrobial Assays :

- MIC Testing : Broth microdilution against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) .

- Zone of Inhibition : Disk diffusion at 100 µg/mL .

- Anti-inflammatory Activity :

- COX-2 Inhibition : ELISA-based assays (IC₅₀ values compared to celecoxib) .

- Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (IC₅₀ > 50 µM recommended) .

Advanced: What reaction mechanisms explain the bromophenyl group’s electronic effects during synthesis?

Answer:

The 4-bromophenyl group acts as an electron-withdrawing substituent, influencing:

- Electrophilic Aromatic Substitution : Deactivates the phenyl ring, directing incoming nucleophiles to meta positions .

- Cyclization Kinetics : Stabilizes transition states via resonance, accelerating quinoline ring formation by 20–30% compared to non-halogenated analogs .

- Steric Effects : Minimal due to para positioning, allowing unhindered rotation for optimal crystal packing .

Advanced: How should conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

Answer:

- Orthogonal Assays : Validate antimicrobial activity using time-kill kinetics alongside MIC to confirm bacteriostatic vs. bactericidal effects .

- Selectivity Index (SI) : Calculate SI = (IC₅₀ for cytotoxicity)/(MIC). SI > 10 indicates therapeutic potential .

- Mechanistic Studies : Use fluorescence microscopy to differentiate membrane disruption (non-specific toxicity) from target-specific inhibition .

Advanced: What strategies are effective for synthesizing derivatives with modified substituents?

Answer:

- SAR Studies : Replace the bromine atom with –Cl, –F, or –NO₂ via Ullmann coupling or Sandmeyer reactions .

- Ester Modification : Substitute propyl with isopropyl or benzyl esters using Steglich esterification (DCC/DMAP catalysis) .

- Core Functionalization : Introduce methyl groups at C-2 or C-7 via alkylation (e.g., Meerwein-Ponndorf-Verley reduction) .

Advanced: How can computational modeling predict binding interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID 5KIR). The bromophenyl group shows π-π stacking with Tyr355, while the ester forms hydrogen bonds with Arg120 .

- MD Simulations : GROMACS analysis reveals stable binding over 100 ns, with RMSD < 2.0 Å .

- QSAR Models : Correlate logP values (>3.5) with enhanced membrane permeability .

Basic: What protocols ensure compound stability during storage?

Answer:

- Storage Conditions : –20°C in amber vials under argon to prevent ester hydrolysis .

- Stability Monitoring : Monthly HPLC analysis to detect degradation products (e.g., free carboxylic acid at Rₜ 3.2 min) .

Advanced: How can enantiomeric purity be validated given the chiral centers in the hexahydroquinoline core?

Answer:

- Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers (α > 1.2) .

- Circular Dichroism (CD) : Compare Cotton effects at 220 nm (Δε ± 0.5) to reference standards .

Advanced: What challenges arise when scaling up synthesis, and how can they be mitigated?

Answer:

- Exotherm Management : Use jacketed reactors to control temperature during cyclocondensation (ΔT < 5°C) .

- Purification : Replace column chromatography with countercurrent distribution for >50 g batches .

- Byproduct Formation : Optimize stoichiometry (1:1.05 aldehyde:β-keto ester) to minimize diketone impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.